molecular formula C15H13Cl2NO3S B14519624 Pyridine, 2-[[[4-(2,2-dichlorocyclopropyl)phenyl]methyl]sulfonyl]-, 1-oxide CAS No. 62382-14-3

Pyridine, 2-[[[4-(2,2-dichlorocyclopropyl)phenyl]methyl]sulfonyl]-, 1-oxide

Cat. No.: B14519624
CAS No.: 62382-14-3
M. Wt: 358.2 g/mol
InChI Key: GJUPDGQXHGLTGK-UHFFFAOYSA-N
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Description

Pyridine, 2-[[[4-(2,2-dichlorocyclopropyl)phenyl]methyl]sulfonyl]-, 1-oxide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyridine ring, a dichlorocyclopropyl group, and a sulfonyl group, making it a valuable molecule in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine, 2-[[[4-(2,2-dichlorocyclopropyl)phenyl]methyl]sulfonyl]-, 1-oxide typically involves multiple steps. One common method includes the reaction of pyridine N-oxide with a dichlorocyclopropyl phenylmethyl sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. Industrial production also includes rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-[[[4-(2,2-dichlorocyclopropyl)phenyl]methyl]sulfonyl]-, 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pyridine, 2-[[[4-(2,2-dichlorocyclopropyl)phenyl]methyl]sulfonyl]-, 1-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyridine, 2-[[[4-(2,2-dichlorocyclopropyl)phenyl]methyl]sulfonyl]-, 1-oxide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The dichlorocyclopropyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The pyridine ring can participate in coordination with metal ions, enhancing its catalytic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 2-[[[4-(2,2-dichlorocyclopropyl)phenyl]methyl]sulfonyl]-, 1-oxide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

62382-14-3

Molecular Formula

C15H13Cl2NO3S

Molecular Weight

358.2 g/mol

IUPAC Name

2-[[4-(2,2-dichlorocyclopropyl)phenyl]methylsulfonyl]-1-oxidopyridin-1-ium

InChI

InChI=1S/C15H13Cl2NO3S/c16-15(17)9-13(15)12-6-4-11(5-7-12)10-22(20,21)14-3-1-2-8-18(14)19/h1-8,13H,9-10H2

InChI Key

GJUPDGQXHGLTGK-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(Cl)Cl)C2=CC=C(C=C2)CS(=O)(=O)C3=CC=CC=[N+]3[O-]

Origin of Product

United States

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